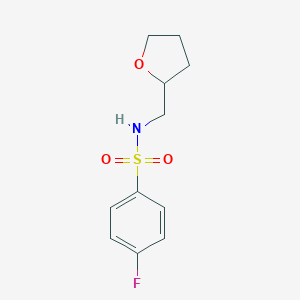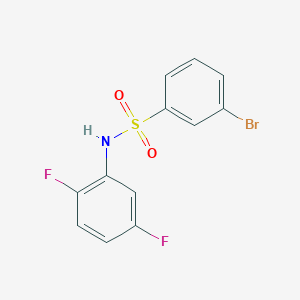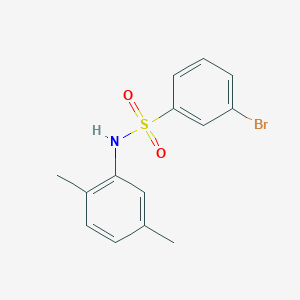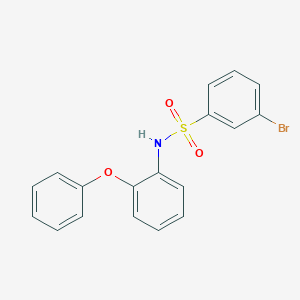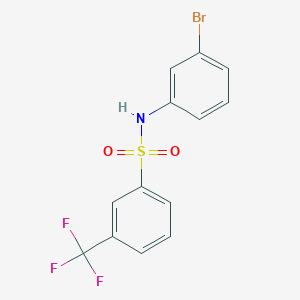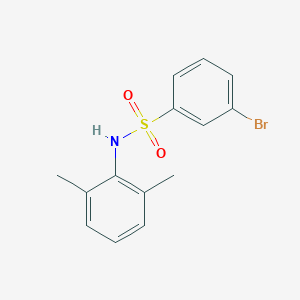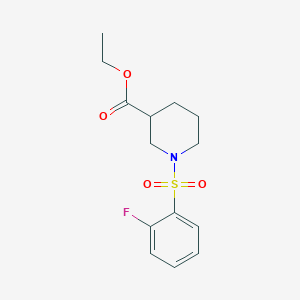
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFPC belongs to the class of piperidine-based compounds and has a molecular weight of 349.4 g/mol.
作用機序
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate exerts its pharmacological effects by selectively inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of these mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has also been found to exhibit neuroprotective effects. It has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate is its high potency and selectivity for COX-2 inhibition, which makes it a valuable tool for studying the role of COX-2 in various disease processes. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be taken into consideration while designing experiments.
将来の方向性
The potential applications of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate in the field of medicinal chemistry are vast, and several research directions can be pursued to further explore its therapeutic potential. Some of the future directions include:
1. Development of this compound derivatives with improved solubility and bioavailability for enhanced therapeutic efficacy.
2. Investigation of the neuroprotective effects of this compound in other neurodegenerative diseases such as Parkinson's disease.
3. Evaluation of the anti-tumor activity of this compound and its derivatives in various cancer models.
4. Exploration of the potential of this compound as a lead compound for the development of novel COX-2 inhibitors with improved pharmacological properties.
Conclusion:
This compound is a promising compound that has shown significant potential as a therapeutic agent in the treatment of various diseases. Its selective COX-2 inhibitory activity and potent anti-inflammatory and analgesic properties make it a valuable tool for studying the role of COX-2 in disease processes. Further research is needed to explore its full therapeutic potential and develop this compound derivatives with improved pharmacological properties.
合成法
The synthesis of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of sulfuric acid to form 1-(2-fluorophenyl)piperidine. This intermediate is then reacted with ethyl chloroformate and sodium hydride to obtain this compound.
科学的研究の応用
Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
特性
分子式 |
C14H18FNO4S |
|---|---|
分子量 |
315.36 g/mol |
IUPAC名 |
ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-6-5-9-16(10-11)21(18,19)13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChIキー |
APPDIGDORNJSPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
正規SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





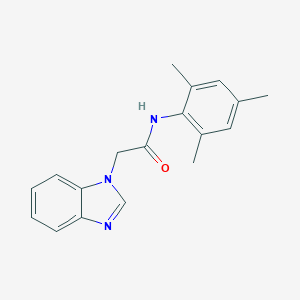


![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
